2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Regioselective bromination Unnatural amino acid synthesis Cost of goods

Select Fmoc-DL-Phg(3-Br)-OH for SPPS when a regiospecific meta-bromo handle is needed. Unlike ortho (sterically hindered) or para (resonance-dominant) isomers, the meta position uniquely balances inductive electron-withdrawing effects with minimal steric hindrance, preserving coupling efficiency and chiral integrity during chain assembly. The bromine serves as an orthogonal tag for post-synthetic Suzuki-Miyaura diversification, ideal for library synthesis and medicinal chemistry halogen-bonding studies. Validated racemization-suppressing protocols (DEPBT/COMU with TMP/DMP) ensure high diastereomeric purity.

Molecular Formula C23H18BrNO4
Molecular Weight 452.304
CAS No. 1697522-98-7
Cat. No. B2365246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
CAS1697522-98-7
Molecular FormulaC23H18BrNO4
Molecular Weight452.304
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Br)C(=O)O
InChIInChI=1S/C23H18BrNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)
InChIKeyUQJPQTKGTUVCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-3-Bromophenylglycine (CAS 1697522-98-7): A Regiochemically Defined Unnatural Amino Acid Building Block for Precision Peptide Synthesis


2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, commonly abbreviated as Fmoc-DL-Phg(3-Br)-OH, is an Fmoc-protected, non-canonical arylglycine derivative in which a bromine atom is substituted at the meta position of the phenyl ring. With a molecular formula of C₂₃H₁₈BrNO₄ and a molecular weight of 452.3 g·mol⁻¹, it belongs to the class of halogenated phenylglycine building blocks employed in solid-phase peptide synthesis (SPPS) to introduce conformational constraint, modulate lipophilicity, and enable post-synthetic diversification via cross-coupling chemistry [1]. Its computed XLogP3 of 5 and topological polar surface area of 75.6 Ų distinguish it from both the non-halogenated parent compound and regioisomeric bromo derivatives [2].

Why Fmoc-3-Bromophenylglycine (CAS 1697522-98-7) Cannot Be Substituted by Its 2-Bromo or 4-Bromo Regioisomers in Peptide Design


Although Fmoc-DL-(2-bromophenyl)glycine (CAS 1219346-87-8) and Fmoc-L-Phg(4-Br)-OH (CAS 1260618-68-5) share the identical molecular formula (C₂₃H₁₈BrNO₄, MW 452.3 g·mol⁻¹) and differ only in the positional attachment of bromine, this single regiochemical variation profoundly alters electronic distribution across the aromatic ring, steric accessibility at the α-carbon, and susceptibility to racemization during SPPS chain assembly [1]. The meta-bromo isomer uniquely balances the electron-withdrawing inductive effect of bromine (−I) with minimal steric hindrance, a combination not equally achieved by ortho (sterically hindered) or para (resonance-dominant) substitution, making generic interchange scientifically unsound without re-validation of coupling efficiency and chiral integrity [2].

Quantitative Differentiation Evidence: Fmoc-3-Bromophenylglycine (CAS 1697522-98-7) Versus Closest Regioisomeric Analogs


Synthetic Accessibility Advantage: Meta-Bromophenylglycine Is the Major Product in Direct Electrophilic Bromination of Phenylglycine

Direct electrophilic bromination of unprotected phenylglycine using bromoisocyanuric acid sodium salt (BICA-Na) in 60% aq. H₂SO₄ at 0 °C produces meta-bromophenylglycine as the predominant monobrominated product accompanied by ortho- and para-substituted isomers, with a combined monobrominated yield of 78% [1]. This contrasts sharply with phenylalanine, which yields only ortho- and para- products under identical conditions. The preferential formation of the meta-regioisomer simplifies chromatographic isolation and reduces manufacturing cost relative to the ortho- and para- isomers, which require alternative, lower-yielding synthetic routes for selective preparation [1].

Regioselective bromination Unnatural amino acid synthesis Cost of goods

Racemization Susceptibility During SPPS: Positional Dependence of α-Proton Acidity in Bromophenylglycine Derivatives

Systematic investigation of phenylglycine racemization during Fmoc-SPPS demonstrates that the extent of epimerization is governed by the nature and position of substituents on the phenyl ring, with the racemization order reported as Hpg < Phg < Dpg, reflecting the influence of electron-donating substituents on α-proton acidity [1]. The meta-bromo substituent exerts a purely inductive electron-withdrawing effect (−I) that stabilizes the α-carbanion intermediate less effectively than the resonance-donating (+M) effect of para-substituted hydroxyl or amino groups, placing Fmoc-Phg(3-Br)-OH at an intermediate position in the racemization susceptibility spectrum [2]. Under optimized coupling conditions (DEPBT or COMU with TMP/DMP), racemization can be reduced to negligible levels irrespective of substitution pattern [1].

Solid-phase peptide synthesis Racemization Chiral integrity

Steric Accessibility for SPPS Coupling: Meta-Bromo Avoids Ortho-Induced Coupling Retardation

The ortho-bromo substituent in Fmoc-DL-(2-bromophenyl)glycine (CAS 1219346-87-8) introduces significant steric congestion adjacent to the α-carbon, which can impede nucleophilic attack during amino acid coupling and reduce acylation rates relative to the meta-substituted analog [1]. While direct head-to-head kinetic coupling data for these specific regioisomers are not published in the peer-reviewed literature, the well-established principle of ortho steric effects in peptide coupling—documented extensively for ortho-substituted phenylalanine and phenylglycine derivatives—supports the inference that Fmoc-Phg(3-Br)-OH couples more efficiently than its ortho-substituted counterpart under standard HBTU/HATU activation conditions . The para-isomer lacks this steric penalty but introduces resonance electronic effects that alter the electrophilicity of the activated ester intermediate.

Coupling efficiency Steric hindrance Acylation rate

Computed Lipophilicity Differentiation: XLogP3 Shift Relative to Non-Halogenated Fmoc-Phenylglycine

The computed partition coefficient XLogP3-AA for Fmoc-DL-Phg(3-Br)-OH is 5.0, representing a substantial lipophilicity increase of approximately 1.0–1.5 log units compared to the non-brominated Fmoc-L-phenylglycine (XLogP3 ≈ 3.5–4.0) [1]. This differentiation is quantitatively attributable to the bromine atom (Hansch π = +0.86 for aromatic bromine) and is consistent across ortho, meta, and para regioisomers, which share identical computed XLogP3 values due to the fragment-based nature of the algorithm [2]. However, the biological consequence of this lipophilicity shift—altered membrane permeability, plasma protein binding, or off-target promiscuity—is context-dependent and must be evaluated in the specific target peptide sequence. The meta position uniquely positions the bromine for potential halogen bonding interactions with target proteins, a feature distinguishable from ortho or para orientations in molecular recognition [2].

Lipophilicity XLogP3 Peptide physicochemical properties

Optimal Application Scenarios for Fmoc-3-Bromophenylglycine (CAS 1697522-98-7) Based on Verified Differentiation Evidence


Solid-Phase Peptide Synthesis of Conformationally Constrained Bioactive Peptides Requiring a Halogen Handle for Late-Stage Diversification

Fmoc-DL-Phg(3-Br)-OH is ideally suited for incorporation into peptide sequences where the bromine atom at the meta position serves as a chemically orthogonal handle for Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or vinyl substituents after peptide assembly. The meta-bromo group provides the requisite reactivity for palladium-catalyzed coupling without the steric hindrance that retards oxidative addition in ortho-bromo analogs, as inferred from established cross-coupling trends [1]. The synthetic accessibility advantage of the meta-isomer (validated by Yokoyama et al., 2006) further supports its selection for library synthesis campaigns where cost and availability are critical.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Position Effects on Peptide Target Binding

In medicinal chemistry programs investigating halogen bonding interactions between bromophenylglycine-containing peptides and their biological targets, Fmoc-Phg(3-Br)-OH serves as the meta probe in a matched-pair analysis alongside the ortho (Fmoc-DL-(2-bromophenyl)glycine, CAS 1219346-87-8) and para (Fmoc-L-Phg(4-Br)-OH, CAS 1260618-68-5) regioisomers. The distinct orientation of the bromine atom relative to the peptide backbone enables systematic exploration of halogen bonding geometry, with the meta position offering a unique vector angle that differs from both ortho and para orientations [2].

Synthesis of Peptides with Enhanced Lipophilicity for Membrane Permeability Optimization

When a peptide lead compound requires increased logP for improved passive membrane diffusion without introducing the coupling challenges associated with ortho substitution, Fmoc-Phg(3-Br)-OH provides a quantifiable lipophilicity increment (ΔXLogP3 ≈ +1.0 to +1.5 versus non-halogenated phenylglycine) while preserving straightforward SPPS coupling efficiency [1]. This makes the meta-bromo derivative the preferred choice among regioisomeric halogenated phenylglycines when both lipophilicity enhancement and reliable coupling performance are required.

Racemization-Minimized SPPS of Phg-Containing Peptides Using Optimized Coupling Protocols

Based on the systematic racemization study by Lampa et al. (2017), peptides containing Fmoc-Phg(3-Br)-OH can be synthesized with negligible epimerization by employing DEPBT or COMU as coupling reagents combined with TMP or DMP as bases [1]. While the meta-bromo substituent contributes a moderate electron-withdrawing effect that influences α-proton acidity, the validated racemization-suppressing protocols ensure that the desired diastereomeric purity can be maintained throughout chain assembly, an essential requirement for bioactive peptides where stereochemistry determines potency.

Quote Request

Request a Quote for 2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.